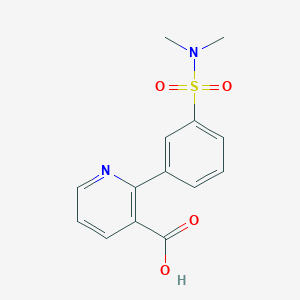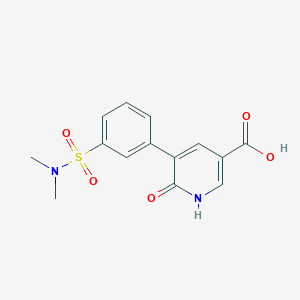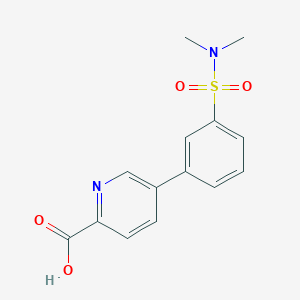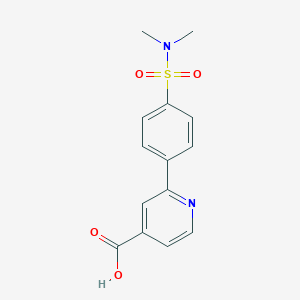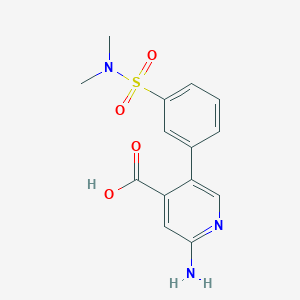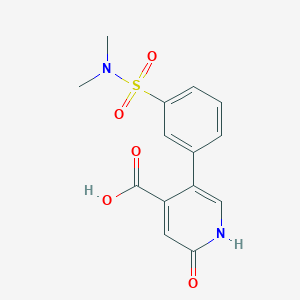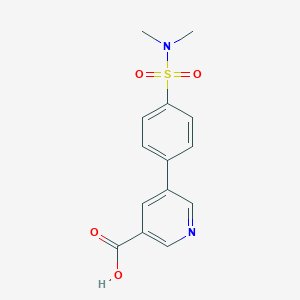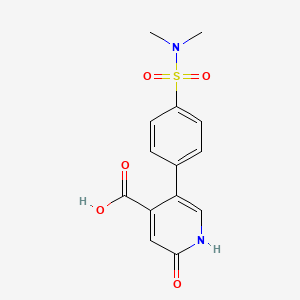
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DNP) is a synthetic molecule belonging to the family of nicotinic acid derivatives. It has been extensively studied in the past few decades due to its potential application in scientific research, as well as its biochemical and physiological effects. In
Wirkmechanismus
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the synthesis of NAD. By inhibiting the enzyme, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% prevents the production of NAD, which in turn leads to the inhibition of NAD-dependent processes, such as glycolysis and fatty acid oxidation.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of ketone bodies, which can lead to increased energy production. It has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to reduce the production of ATP, which can lead to decreased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is its ability to inhibit NAD synthetase, which can be used to study the effects of NAD deficiency. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to be relatively stable, and can be stored for long periods of time without significant degradation. However, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been shown to be toxic to cells, and its use should be done with caution.
Zukünftige Richtungen
Given the potential applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are a number of future directions that could be explored. For example, further research could be conducted to study the effects of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on gene expression and drug metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, such as the treatment of neurological and psychiatric disorders. Finally, further research could be conducted to explore the potential toxicity of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and to develop methods to reduce its toxicity.
Synthesemethoden
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized through a two-step process, beginning with the reaction of 4-nitrophenol with N,N-dimethylsulfamide. This reaction produces 4-N,N-dimethylsulfamoylphenol, which is then treated with sodium nitrite and acetic acid to produce 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research, including the study of enzyme-catalyzed reactions, the production of transgenic animals, and the study of gene expression. It has also been used in the study of drug metabolism, as well as the study of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMRTXYXNPVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



